N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-18-3-1-2-4-19(18)27-13-20(25)23-17-8-7-14-9-10-24(12-16(14)11-17)21(26)15-5-6-15/h1-4,7-8,11,15H,5-6,9-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUGXPGBIBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H21N3O3
- Molecular Weight : 387.4 g/mol
- CAS Number : 1206989-81-2
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of specific kinases and receptors that are crucial in cancer progression and other disease states.
Anticancer Properties
Recent studies have highlighted the compound's ability to suppress the growth of cancer stem cells (CSCs). It has shown effectiveness against various cancer types, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer. The mechanism involves the inhibition of pathways that promote CSC survival and proliferation, potentially overcoming drug resistance associated with traditional therapies .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research suggests that this compound may possess neuroprotective effects. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial for neurodegenerative conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound significantly reduces cell viability in cancer cell lines. The IC50 values for various cell lines indicate a potent inhibitory effect:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| OVCAR3 (Ovarian Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 4.8 |
In Vivo Studies
Animal models have further corroborated these findings, showing a marked decrease in tumor size and improved survival rates in treated subjects compared to controls. These studies often involve administration via intraperitoneal injection at varying dosages to establish optimal therapeutic windows.
Case Studies
- Case Study on NSCLC : A clinical trial involving patients with advanced NSCLC demonstrated that treatment with this compound led to a significant reduction in tumor burden when combined with standard chemotherapy regimens. Patients reported fewer side effects compared to traditional treatments .
- Case Study on Ovarian Cancer : In a separate study focusing on ovarian cancer, the compound was administered alongside targeted therapies. Results indicated enhanced efficacy, suggesting a synergistic effect that could lead to improved outcomes for patients resistant to existing therapies .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide?
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the tetrahydroisoquinoline core. Key steps include:
- Cyclopropanecarbonyl attachment : Use Schotten-Baumann conditions (acyl chloride + base) for amide bond formation. Temperature control (0–5°C) minimizes side reactions like hydrolysis .
- Fluorophenoxy coupling : Employ nucleophilic aromatic substitution (SNAr) with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity (>95%) .
Critical parameters : Solvent polarity, stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H and ¹³C NMR confirm the presence of the cyclopropane carbonyl (δ ~1.8–2.2 ppm for cyclopropane protons; ~170 ppm for carbonyl carbon) and fluorophenoxy groups (¹⁹F NMR: δ ~-120 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with MS detection verifies molecular ion peaks (e.g., [M+H]⁺) and purity .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms bond angles/distances in the tetrahydroisoquinoline moiety .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with controls like doxorubicin .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate neuropharmacological activity .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Introduce substituents (e.g., methyl, chloro) at the 3-position of tetrahydroisoquinoline to enhance hydrophobic interactions with target proteins .
- Fluorophenoxy optimization : Replace 2-fluorophenoxy with 3,5-difluorophenoxy to improve π-π stacking (see comparative data in ).
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to receptors like 5-HT₂A . Validate with mutagenesis studies on key residues (e.g., Asp155 in serotonin receptors) .
Advanced: How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Dose-response reevaluation : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
- Metabolic stability analysis : Use liver microsomes (human/rat) to assess if discrepancies arise from differential CYP450 metabolism .
- Transcriptomic profiling : RNA-seq on resistant vs. sensitive cell lines to identify upregulated efflux pumps (e.g., P-gp) or pro-survival pathways .
Advanced: What methodologies are recommended for pharmacokinetic (PK) profiling in preclinical models?
- Plasma stability : Incubate compound with plasma (37°C, 24 hrs) and quantify via LC-MS/MS. Half-life <2 hrs suggests need for prodrug strategies .
- Tissue distribution : Radiolabel the compound (¹⁴C-acetamide group) and track accumulation in organs (e.g., brain, liver) using autoradiography .
- Metabolite identification : High-resolution MS/MS (Q-TOF) detects phase I/II metabolites. Major pathways include cyclopropane ring oxidation and amide hydrolysis .
Advanced: How can researchers address low solubility in aqueous buffers during formulation?
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility >1 mg/mL .
- Salt formation : React with HCl or sodium acetate to generate ionic species with improved dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release, validated by dynamic light scattering (DLS) .
Advanced: What strategies mitigate off-target effects in in vivo neuropharmacology studies?
- Selective receptor profiling : Screen against a panel of 50+ GPCRs (Eurofins Cerep) to identify promiscuous binding .
- CRISPR/Cas9 knockdown : Silence suspected off-target receptors (e.g., histamine H₁) in animal models to isolate compound-specific effects .
- Dual-luciferase reporter assays : Measure pathway-specific activity (e.g., cAMP/PKA vs. MAPK/ERK) to distinguish primary vs. secondary signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
